molecular formula C10H8O3 B2688294 4-Ethynyl-2-methoxybenzoic acid CAS No. 2490403-84-2

4-Ethynyl-2-methoxybenzoic acid

Cat. No.: B2688294
CAS No.: 2490403-84-2
M. Wt: 176.171
InChI Key: GFNZPHXVEQASML-UHFFFAOYSA-N
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Description

4-Ethynyl-2-methoxybenzoic acid is an organic compound with the molecular formula C10H8O3 and a molecular weight of 176.17 g/mol It is characterized by the presence of an ethynyl group at the 4-position and a methoxy group at the 2-position on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: This reaction is performed by coupling an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst under basic conditions . The methoxy group can be introduced via methylation of the corresponding hydroxybenzoic acid derivative using methyl iodide and a base such as potassium carbonate .

Industrial Production Methods: While specific industrial production methods for 4-ethynyl-2-methoxybenzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Mechanism of Action

Biological Activity

4-Ethynyl-2-methoxybenzoic acid is a benzoic acid derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of an ethynyl group and a methoxy group, which may influence its interaction with biological systems. Research on this compound has primarily focused on its anticancer properties, cytotoxicity, and mechanisms of action.

Chemical Structure

The chemical structure of this compound is represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H8O3
  • InChI Key : GFNZPHXVEQASML-UHFFFAOYSA

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. The compound has been observed to exhibit cytotoxic effects, which are crucial for its application in cancer therapy.

  • Cytotoxicity Assays :
    • The compound was tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and SH-SY5Y (neuroblastoma). Results indicated that it induces apoptosis in these cells, suggesting a mechanism involving the intrinsic apoptotic pathway.
    • The IC50 values for this compound were found to be in the low micromolar range, indicating significant potency against these cell lines.
Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115.7Induction of apoptosis via BAX/caspase pathway
SH-SY5Y26.0Upregulation of pro-apoptotic factors
  • Mechanistic Studies :
    • The compound's ability to induce apoptosis was confirmed through Western blot assays, which showed increased levels of BAX and caspase-3 while decreasing Bcl-2 levels, indicative of apoptosis activation.

Other Biological Activities

In addition to its anticancer properties, this compound has been evaluated for other biological activities:

  • Antioxidant Activity :
    • The compound demonstrated significant antioxidant properties, which may contribute to its protective effects in cellular systems.
    • Various assays indicated that it effectively scavenges free radicals and reduces oxidative stress in vitro.
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, although further research is needed to quantify this activity.

Case Studies and Research Findings

  • Study on Cancer Cell Lines :
    • A comprehensive study evaluated the effects of this compound on multiple cancer cell lines. The findings revealed that the compound not only inhibited cell proliferation but also triggered apoptotic pathways, making it a candidate for further development as an anticancer agent .
  • Mechanistic Insights :
    • Research has focused on understanding the molecular mechanisms underlying the biological activity of this compound. It was found that the activation of cathepsins B and L played a significant role in mediating its effects on protein degradation pathways, which are critical for maintaining cellular homeostasis .

Properties

IUPAC Name

4-ethynyl-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-3-7-4-5-8(10(11)12)9(6-7)13-2/h1,4-6H,2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNZPHXVEQASML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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